2-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)isonicotinonitrile
Description
The compound 2-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)isonicotinonitrile features a fused [1,2,4]triazolo[4,3-b]pyridazine core linked to a 1,4-diazepane (7-membered ring) and an isonicotinonitrile moiety. This structure combines a heterocyclic triazolo-pyridazine system, known for its pharmacological relevance, with a flexible diazepane ring and a nitrile-containing aromatic group.
Properties
IUPAC Name |
2-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8/c17-11-13-4-5-18-16(10-13)23-7-1-6-22(8-9-23)15-3-2-14-20-19-12-24(14)21-15/h2-5,10,12H,1,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJRFZNNPOWQTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NC=CC(=C2)C#N)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents.
Mode of Action
Compounds with similar structures are known to interact with different target receptors due to their ability to accept and donate hydrogen bonds. This allows them to make specific interactions with different target receptors, leading to various biological effects.
Biochemical Pathways
Based on the diverse pharmacological activities of similar compounds, it can be inferred that multiple biochemical pathways might be affected.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide insights into the compound’s bioavailability and its behavior in the body.
Comparison with Similar Compounds
Research Findings and Implications
Pharmacological Potential
- Lin28-1632 : Demonstrates efficacy in limb regeneration studies via Lin28 inhibition, suggesting triazolo-pyridazine derivatives’ role in regenerative therapies .
- The propenoic acid moiety may confer anticancer activity via kinase inhibition .
- Target Compound: The diazepane-isonicotinonitrile combination could enhance blood-brain barrier penetration or solubility compared to analogues, making it a candidate for central nervous system (CNS) targets.
Q & A
Q. How can multi-omics data (proteomics, transcriptomics) elucidate the compound’s mechanism of action?
- Category : Advanced (Systems Biology)
- Methodological Answer :
- Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis, cell cycle).
- Integrate with phosphoproteomics (TiO enrichment + LC-MS) to map kinase signaling networks.
- Use network pharmacology tools (Cytoscape) to visualize target-pathway interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
